molecular formula C9H9ClO2 B6156697 5-chloro-2,3-dimethylbenzoic acid CAS No. 5628-68-2

5-chloro-2,3-dimethylbenzoic acid

Cat. No.: B6156697
CAS No.: 5628-68-2
M. Wt: 184.6
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Description

5-chloro-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 5th position and two methyl groups at the 2nd and 3rd positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,3-dimethylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 2,3-dimethylbenzoic acid using chlorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 5th position.

Another method involves the use of 5-chloro-2,3-dimethylbenzoyl chloride as an intermediate, which can be hydrolyzed to yield this compound. This process involves the reaction of 5-chloro-2,3-dimethylbenzoyl chloride with water or a suitable aqueous base.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include carboxylic acids, ketones, or aldehydes.

    Reduction Reactions: Products include alcohols or aldehydes.

Scientific Research Applications

5-chloro-2,3-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-chloro-2,3-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

5-chloro-2,3-dimethylbenzoic acid can be compared with other substituted benzoic acids, such as:

    2,3-dimethylbenzoic acid: Lacks the chlorine substitution, leading to different reactivity and properties.

    5-chloro-2-methylbenzoic acid: Has only one methyl group, resulting in different steric and electronic effects.

    3-chloro-2,5-dimethylbenzoic acid: The position of the chlorine and methyl groups affects its chemical behavior and applications.

Properties

CAS No.

5628-68-2

Molecular Formula

C9H9ClO2

Molecular Weight

184.6

Purity

95

Origin of Product

United States

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